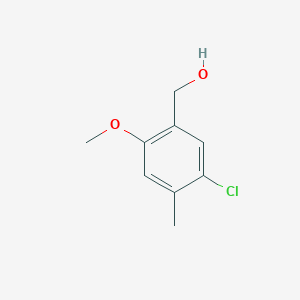

(5-Chloro-2-methoxy-4-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methoxy-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELCISHVAMZXLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxy-4-methylphenyl)methanol typically involves the chlorination of 2-methoxy-4-methylphenol followed by a reduction reaction. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to obtain the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the compound is typically achieved through recrystallization or distillation techniques .

Chemical Reactions Analysis

Conversion to Chloride Derivatives

The hydroxyl group undergoes nucleophilic substitution reactions to form chlorides, a key step in synthesizing intermediates for pharmaceuticals or materials. Two distinct methods are reported:

Reaction with Thionyl Chloride (SOCl₂)

-

Conditions : Anhydrous dichloromethane (DCM), 0–20°C, inert atmosphere, 2 hours .

-

Procedure :

-

Dissolve (5-chloro-2-methoxy-4-methylphenyl)methanol in DCM.

-

Add SOCl₂ (2.0 equivalents) dropwise at 0°C.

-

Warm to room temperature, stir for 2 hours.

-

Quench with NaHCO₃, extract with DCM, dry (Na₂SO₄), and concentrate.

-

-

Yield : Not explicitly quantified, but described as a "yellow oil" .

Appel Reaction with Hexachloroethane and Triphenylphosphine

-

Procedure :

-

Combine the alcohol with hexachloroethane (1.0 eq) and triphenylphosphine (1.0 eq) in DCM.

-

Stir overnight, wash with H₂O and brine, dry (Na₂SO₄), and purify via silica gel chromatography (30% EtOAc/hexanes).

-

-

Characterization :

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties :

Research has indicated that (5-Chloro-2-methoxy-4-methylphenyl)methanol may act as a CRF1 receptor antagonist, which is significant in the development of antidepressants and anxiolytics. Compounds that interact with the corticotropin-releasing factor receptors are being studied for their potential to alleviate symptoms of depression and anxiety disorders. The ability of this compound to modulate these receptors suggests its utility in therapeutic applications targeting stress-related disorders .

Anticancer Activity :

The compound shows promise in oncology due to its structural similarity to known anticancer agents. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by disrupting key signaling pathways such as PI3K/AKT/mTOR. This mechanism leads to cell cycle arrest and subsequent inhibition of tumor growth .

Environmental Science

Bioremediation Applications :

this compound has potential applications in bioremediation processes. Its ability to degrade certain environmental pollutants makes it a candidate for use in the detoxification of contaminated sites. Research indicates that microbial strains capable of metabolizing this compound can be employed to reduce soil and water pollution levels .

Material Science

Polymer Synthesis :

The compound can serve as a precursor in the synthesis of novel polymeric materials. Its methanol group allows for easy incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing materials for packaging and construction industries .

Data Summary Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | CRF1 receptor antagonist; anticancer properties | Treatment for depression, anxiety, and cancer |

| Environmental Science | Bioremediation of pollutants | Detoxification of contaminated environments |

| Material Science | Precursor for polymer synthesis | Development of advanced materials with improved properties |

Case Studies

- Antidepressant Development : A study highlighted the efficacy of this compound as a CRF1 receptor antagonist in preclinical models, demonstrating significant reductions in anxiety-like behaviors .

- Anticancer Research : A series of experiments showcased the compound's ability to induce apoptosis in various cancer cell lines, including HCT116 and Caco-2, suggesting its potential as a therapeutic agent .

- Bioremediation Trials : Field studies involving microbial degradation of this compound showed promising results in reducing pollutant levels in contaminated soils, indicating its effectiveness in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, methoxy, and methyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity: The presence of a hydroxymethyl group (-CH₂OH) in the parent compound contrasts with ketones (-COCH₃) or carboxylic acids (-COOH) in analogs, altering hydrogen-bonding capacity and acidity. For example, 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (pKa ~8–10) is more acidic than the parent due to the electron-withdrawing ketone .

Synthetic Pathways: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is synthesized via diazotization and Sandmeyer reactions, leveraging nitro-group displacement . 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone undergoes Fries rearrangement of chloroacetate esters, followed by cyclization to form benzofuranones .

Physicochemical Properties: Bulky substituents (e.g., fluorophenyl in 5-Chloro-2-[(4-fluorophenyl)methoxy]benzenemethanol) reduce water solubility but enhance lipid membrane permeability . Carboxylic acid derivatives (e.g., 4-(5-Chloro-2-methoxy-4-methylphenyl)-4-oxo-1-butanoic acid) exhibit higher solubility in aqueous bases due to deprotonation .

Biological Activity

(5-Chloro-2-methoxy-4-methylphenyl)methanol is an organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C10H13ClO2, with a molecular weight of approximately 186.64 g/mol. Its structure includes:

- A chloro substituent at the 5-position

- A methoxy group at the 2-position

- A methyl group at the 4-position of a phenolic structure

These structural components contribute to its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

Target Interaction

This compound likely interacts with various biological targets, including enzymes and receptors. The proposed mechanisms include:

- Binding to active sites on target proteins

- Altering protein conformation , which can impact enzymatic activity

- Modulating signal transduction pathways , influencing cellular responses

Biochemical Pathways

The compound may affect several biochemical pathways, particularly those involved in:

- Cell cycle regulation

- Metabolism

- Signal transduction

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability, distribution, metabolism, and excretion. Preliminary studies suggest that:

- The compound has favorable absorption characteristics.

- It undergoes metabolic transformation that could enhance or diminish its biological activity.

Biological Activities

Research has identified several potential biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against various pathogens. For example:

- It has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research findings include:

- Induction of apoptosis in cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM.

Mechanism of Action:

It is hypothesized that the hydroxyl group enhances interaction with cellular targets involved in cell cycle regulation, leading to increased apoptosis through caspase activation pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes linked to disease pathways:

- Cyclin-dependent kinases (CDKs) have been identified as potential targets, which are crucial for cell cycle regulation.

| Enzyme Target | Inhibition Assay Results |

|---|---|

| CDK1 | IC50 = 25 µM |

| CDK2 | IC50 = 30 µM |

Case Studies

- Anticancer Efficacy : A study involving in vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines compared to control groups.

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against clinical isolates, confirming its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Chloro-2-methoxy-4-methylphenyl)methanol, and how can reaction conditions be optimized?

- Methodology : A common approach involves reductive methods. For example, reduction of a nitro precursor (e.g., (5-chloro-2-methoxy-4-methylphenyl)nitromethane) using sodium borohydride (NaBH₄) in ethanol under reflux (60–80°C for 4–6 hours). Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Optimization : Adjusting solvent polarity (e.g., THF vs. ethanol) and catalyst loading (e.g., 10–20 mol% Pd/C for hydrogenation) can improve yields. Reaction monitoring via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) ensures intermediate stability .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL for refinement) confirms bond lengths (C-Cl: ~1.74 Å, C-O: ~1.43 Å) and dihedral angles between aromatic and methoxy groups (e.g., 5–10° deviation from planarity) .

- Spectroscopic Validation :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm, J = 8.5 Hz), hydroxymethyl as a broad singlet (δ 4.5–5.0 ppm).

- ¹³C NMR : Methoxy carbon at δ 56 ppm, chlorinated aromatic carbon at δ 128–130 ppm .

Q. What safety protocols are critical when handling this compound?

- Hazards : Potential skin/eye irritant due to chlorinated aromatic structure. Inhalation risks during powder handling .

- Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in amber vials at 4°C to prevent photodegradation. Waste disposal should follow halogenated organic compound protocols .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. ethoxy) impact the compound’s reactivity in cross-coupling reactions?

- Case Study : Replacing methoxy with ethoxy increases steric hindrance, reducing Suzuki-Miyaura coupling yields (e.g., from 85% to 62% with 4-methylphenylboronic acid). Electronic effects (Hammett σₚ: methoxy = -0.27 vs. ethoxy = -0.24) slightly alter reaction kinetics .

- Experimental Design : Use DFT calculations (B3LYP/6-31G*) to compare transition-state energies for methoxy- and ethoxy-substituted intermediates .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Data Analysis : Re-evaluate assay conditions (e.g., MIC values for antibacterial activity vary with bacterial strain: S. aureus MIC = 16 µg/mL vs. E. coli MIC = 32 µg/mL). Reproducibility requires strict control of solvent (DMSO ≤1% v/v) and inoculum size (~1×10⁵ CFU/mL) .

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and exclude outliers via Grubbs’ test (α = 0.05) .

Q. Can biocatalytic methods improve the sustainability of synthesizing this compound?

- Biocatalysts : Lipase B (Candida antarctica) catalyzes esterification of the hydroxymethyl group with vinyl acetate (60°C, 24 h, 70% yield). Solvent-free conditions reduce environmental impact .

- Lifecycle Assessment : Compare E-factors (kg waste/kg product) for chemical (E = 35) vs. enzymatic (E = 8) routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.